molecular formula C13H29ClSn B3393371 Tributyl(chloromethyl)stannane CAS No. 23895-61-6

Tributyl(chloromethyl)stannane

Cat. No. B3393371
CAS RN: 23895-61-6
M. Wt: 339.5 g/mol
InChI Key: ZBFYORAGWQMKLY-UHFFFAOYSA-N
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Description

Tributyl(chloromethyl)stannane, also known as Stannane, tributyl (chloromethyl)-, Tributyltinchloromethane, and Chloromethyltributylstannane, is an organotin compound with the molecular formula C13H29ClSn . It has a molecular weight of 339.53 g/mol .


Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI string: InChI=1S/3C4H9.CH2Cl.Sn/c3*1-3-4-2;1-2;/h3*1,3-4H2,2H3;1H2; . The Canonical SMILES representation is CCCC [Sn] (CCCC) (CCCC)CCl .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 339.53 g/mol . It has a Hydrogen Bond Donor Count of 0, a Hydrogen Bond Acceptor Count of 0, and a Rotatable Bond Count of 10 . Its Exact Mass and Monoisotopic Mass are both 340.097981 g/mol . It has a Topological Polar Surface Area of 0 Ų and a Heavy Atom Count of 15 . It has a Formal Charge of 0 and a Complexity of 115 .

Advantages and Limitations for Lab Experiments

Tributyl(chloromethyl)stannane is a useful reagent for organic synthesis due to its high reactivity and selectivity. It is also relatively inexpensive and easy to handle. However, its toxic nature limits its use in biological and physiological research.

Future Directions

There are several future directions for the use of tributyl(chloromethyl)stannane in scientific research. One potential application is in the development of new catalysts for asymmetric synthesis. Another potential application is in the preparation of new pharmaceuticals and agrochemicals. Additionally, this compound could be used in the development of new materials with unique properties. However, further research is needed to fully explore these potential applications.

Scientific Research Applications

Tributyl(chloromethyl)stannane has been extensively used in scientific research as a reagent in organic synthesis. It has been used in the synthesis of various organic compounds such as allylic chlorides, alkenes, and alcohols. It has also been used in the preparation of chiral ligands for asymmetric catalysis.

Safety and Hazards

Tributyl(chloromethyl)stannane is considered hazardous. It is combustible, toxic if swallowed, and harmful in contact with skin. It causes skin irritation and serious eye irritation. It may damage fertility and the unborn child, and it causes damage to organs through prolonged or repeated exposure .

Relevant Papers Several papers were found that may be relevant to this compound. These include studies on the synthesis of various elemanolides , the total synthesis of mycophenolic acid , and the synthesis of wickerols A and B . Further investigation of these papers may provide more detailed information on the compound.

properties

IUPAC Name

tributyl(chloromethyl)stannane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C4H9.CH2Cl.Sn/c3*1-3-4-2;1-2;/h3*1,3-4H2,2H3;1H2;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBFYORAGWQMKLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H29ClSn
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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